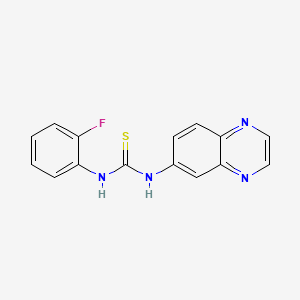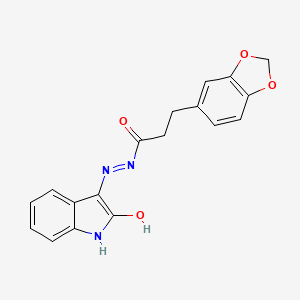
N-(2-fluorophenyl)-N'-6-quinoxalinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-N'-6-quinoxalinylthiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as Q-VD-OPh, and it is a potent inhibitor of caspases, which are enzymes involved in programmed cell death or apoptosis.
科学的研究の応用
Q-VD-OPh has been extensively used in scientific research due to its potent inhibitory effects on caspases. Caspases are involved in various cellular processes, including apoptosis, inflammation, and immune response. Q-VD-OPh is a selective inhibitor of caspases and has been used to study the role of caspases in various diseases, including cancer, neurodegeneration, and autoimmune diseases.
作用機序
Q-VD-OPh binds to the active site of caspases and inhibits their activity. Caspases are involved in the cleavage of various proteins, including cytoskeletal proteins, cell cycle regulators, and DNA repair enzymes. Inhibition of caspases by Q-VD-OPh prevents the cleavage of these proteins and protects cells from apoptosis.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have various biochemical and physiological effects. It has been shown to protect cells from apoptosis induced by various stimuli, including chemotherapeutic agents, radiation, and oxidative stress. Q-VD-OPh has also been shown to reduce inflammation and neurodegeneration in animal models of disease.
実験室実験の利点と制限
Q-VD-OPh has several advantages for lab experiments. It is a potent and selective inhibitor of caspases, which allows for the study of the role of caspases in various cellular processes. Q-VD-OPh is also stable and can be easily synthesized in large quantities. However, Q-VD-OPh has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
将来の方向性
Q-VD-OPh has several potential future directions. It can be used to study the role of caspases in various diseases, including cancer, neurodegeneration, and autoimmune diseases. Q-VD-OPh can also be used in drug development to target caspases and prevent apoptosis in diseased cells. Further studies are needed to determine the long-term effects of Q-VD-OPh and its potential for clinical applications.
Conclusion:
In conclusion, Q-VD-OPh is a potent inhibitor of caspases that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been extensively used in scientific research to study the role of caspases in various diseases and cellular processes. Q-VD-OPh has several advantages for lab experiments, including its potency and selectivity, but also has limitations that need to be addressed in future studies. Overall, Q-VD-OPh has significant potential for clinical applications and drug development.
合成法
The synthesis of Q-VD-OPh involves the reaction of 2-fluoroaniline with 6-bromoquinoxaline in the presence of a base to form 2-fluoro-N-(6-bromoquinoxalin-2-yl)aniline. This intermediate product is then reacted with thiourea in the presence of a base to form Q-VD-OPh. The final product is purified using chromatography techniques to obtain a pure compound.
特性
IUPAC Name |
1-(2-fluorophenyl)-3-quinoxalin-6-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4S/c16-11-3-1-2-4-12(11)20-15(21)19-10-5-6-13-14(9-10)18-8-7-17-13/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOQEDPVCQCUNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC3=NC=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-quinoxalin-6-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5705258.png)
![4-[(3-isopropyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5705263.png)


![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5705282.png)


![ethyl 4-{[N-(4-isopropylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5705289.png)
